Product packaging for Cycloeicosasiloxane, tetracontamethyl-(Cat. No.:CAS No. 150026-98-5)

Cycloeicosasiloxane, tetracontamethyl-

Cat. No.: B12656908
CAS No.: 150026-98-5
M. Wt: 1483.1 g/mol
InChI Key: GNPUIRGLEUCTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cycloeicosasiloxane, tetracontamethyl- is a macrocyclic organosiloxane with the molecular formula C40H120O20Si20 and a molecular weight of 1483.08 g/mol . This large ring-structured compound, part of the cyclomethicone family, is characterized by its 20 silicon and 20 oxygen atom backbone, each silicon atom bonded to two methyl groups . The compound's substantial size and structure contribute to its high molecular weight and calculated physical properties, including a significant logP value, indicating extreme hydrophobicity . As a member of the siloxane family, it is of significant research interest in materials science, particularly for studying the properties of high molecular weight cyclic polymers and silicone-based systems. Potential research applications include its use as a model compound for investigating the rheology and thermal stability of silicone polymers, as a building block for developing advanced silicone networks and elastomers, and as a non-reactive, high-molecular-weight standard in analytical chemistry and chromatography . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H120O20Si20 B12656908 Cycloeicosasiloxane, tetracontamethyl- CAS No. 150026-98-5

Properties

CAS No.

150026-98-5

Molecular Formula

C40H120O20Si20

Molecular Weight

1483.1 g/mol

IUPAC Name

2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28,30,30,32,32,34,34,36,36,38,38,40,40-tetracontamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-icosasilacyclotetracontane

InChI

InChI=1S/C40H120O20Si20/c1-61(2)41-62(3,4)43-64(7,8)45-66(11,12)47-68(15,16)49-70(19,20)51-72(23,24)53-74(27,28)55-76(31,32)57-78(35,36)59-80(39,40)60-79(37,38)58-77(33,34)56-75(29,30)54-73(25,26)52-71(21,22)50-69(17,18)48-67(13,14)46-65(9,10)44-63(5,6)42-61/h1-40H3

InChI Key

GNPUIRGLEUCTBE-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Cycloeicosasiloxane, Tetracontamethyl

Direct Synthesis Approaches to Cycloeicosasiloxane, Tetracontamethyl-

Direct synthesis approaches aim to form the target macrocycle in a single primary reaction sequence from smaller, linear, or cyclic precursors. These methods are governed by the principles of polymerization and cyclization chemistry.

Condensation Polymerization Techniques for Cyclic Siloxane Formation

Condensation polymerization is a fundamental process for forming the siloxane backbone (Si-O-Si). This can be achieved through two primary pathways: the hydrolytic condensation of dichlorodimethylsilane (B41323) and the ring-opening polymerization (ROP) of smaller cyclic siloxanes.

The hydrolysis of dichlorodimethylsilane, (CH₃)₂SiCl₂, initially produces linear and cyclic siloxanols. Under controlled conditions, these intermediates can undergo further condensation. The equilibrium between linear polymer chains and cyclic species is a key aspect of siloxane chemistry. numberanalytics.com In such an equilibrium, a range of cyclic oligomers, ( (CH₃)₂SiO )ₙ, are formed, with the distribution of ring sizes (n) being influenced by thermodynamic factors. The formation of a large ring like the 20-mer (n=20) is statistically possible but generally in low yield without specific reaction control.

A more common and controlled method for generating high molecular weight polysiloxanes and, consequently, a distribution of cyclic species, is the ring-opening polymerization (ROP) of smaller, strained cyclic siloxanes like hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄). gelest.commdpi.com This polymerization is an equilibrium process that can be initiated by either anionic or cationic catalysts. gelest.com The reaction proceeds until an equilibrium is reached between the linear polymer and a series of unstrained cyclic molecules. While D₃ and D₄ are the most common starting materials, the resulting equilibrium mixture contains a variety of ring sizes. To favor the formation of a specific large macrocycle like Cycloeicosasiloxane, tetracontamethyl-, high dilution conditions are essential to promote intramolecular "back-biting" reactions of the linear polymer chain, which lead to cyclization, over intermolecular chain growth. wikipedia.orgmcmaster.ca

Role of Catalysts and Initiators in Cyclization Reactions

The choice of catalyst or initiator is critical in directing the outcome of siloxane polymerization and cyclization. Both acidic and basic catalysts are widely employed. wikipedia.org

Anionic Polymerization: Anionic ROP is often initiated by strong bases such as alkali metal hydroxides (e.g., KOH), silanolates, or organolithium compounds. gelest.com These initiators attack the silicon atom of the cyclic monomer, leading to ring opening and the formation of a linear chain with a reactive silanolate end group. This active center can then propagate by attacking other cyclic monomers. The formation of large rings occurs through intramolecular cyclization of the growing polymer chain. The use of specific counter-ions, such as lithium, can enhance selectivity. gelest.com

Cationic Polymerization: Cationic ROP is typically catalyzed by strong protic acids like sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (triflic acid). gelest.commdpi.com These catalysts protonate the oxygen atom of the siloxane bond, making the silicon atom more susceptible to nucleophilic attack by another siloxane unit. Similar to anionic polymerization, an equilibrium mixture of linear and cyclic products is formed. gelest.com

Specialized catalysts, such as ionic phosphazene bases, have also been shown to be effective for the condensation of silanols and the polymerization of siloxanes. academie-sciences.fr The selection of the catalyst system can influence the reaction rate and the final distribution of cyclic products.

Catalyst TypeExamplesMechanism
Anionic KOH, RLi, SilanolatesNucleophilic attack on Si
Cationic H₂SO₄, CF₃SO₃HElectrophilic attack on O
Specialized Phosphazene BasesBase-catalyzed condensation

Reaction Kinetics and Selectivity Control in Macrocycle Synthesis

The synthesis of a specific large macrocycle like Cycloeicosasiloxane, tetracontamethyl- is a challenge of controlling selectivity. This control is often a matter of managing the competition between intramolecular cyclization (favoring macrocycles) and intermolecular polymerization (favoring linear polymers).

The key principle employed to favor macrocyclization is the high-dilution principle . wikipedia.orgresearchgate.net By carrying out the reaction at very low concentrations of the reactive species, the probability of the two ends of the same linear precursor molecule finding each other is increased relative to the probability of two different molecules reacting. This is often achieved by the slow addition of the precursor to a large volume of solvent. wikipedia.org

The outcome of the reaction can also be governed by kinetic versus thermodynamic control . wikipedia.orglibretexts.org

Kinetic control , typically at lower temperatures and shorter reaction times, favors the product that is formed fastest. In siloxane chemistry, this often leads to the formation of smaller, strained rings like D₃ if appropriate precursors are used. libretexts.org

Thermodynamic control , achieved at higher temperatures and longer reaction times, allows the system to reach equilibrium, favoring the most stable products. wikipedia.orglibretexts.org For unstrained rings (n > 4), the distribution of ring sizes at equilibrium is governed by entropic factors, as described by the Jacobson-Stockmayer theory. capes.gov.br The formation of large rings is thermodynamically feasible, and their proportion in the equilibrium mixture can be significant under the right conditions.

Therefore, to synthesize Cycloeicosasiloxane, tetracontamethyl-, a thermodynamically controlled reaction under high dilution would be the most logical approach. numberanalytics.comlibretexts.org

Indirect Synthetic Routes and Derivatization Strategies

Indirect routes involve the synthesis of a precursor molecule that is then induced to cyclize in a separate step. These methods can offer greater control over the final macrocyclic structure.

Functionalization of Precursor Siloxanes

A powerful strategy for synthesizing specific macrocycles involves the preparation of linear α,ω-difunctional polysiloxanes. For instance, a linear polydimethylsiloxane (B3030410) chain with exactly twenty silicon atoms can be synthesized with reactive groups at both ends. These end groups can then be made to react with each other in an intramolecular fashion to close the ring.

The functionalization can be achieved through various chemical transformations. For example, a linear polysiloxane can be terminated with hydrosilane (Si-H) groups. libretexts.org These groups can then undergo a coupling reaction, such as a platinum-catalyzed hydrosilylation with a molecule containing two terminal double bonds, under high dilution to promote cyclization. capes.gov.br Alternatively, α,ω-disilanol-terminated polydimethylsiloxanes can undergo intramolecular condensation, often catalyzed by acids or bases, to form the cyclic product. nih.gov

Precursor TypeFunctional GroupsCyclization Reaction
α,ω-dihydrosilyl-polydimethylsiloxane-Si(CH₃)₂HIntramolecular hydrosilylation
α,ω-disilanol-polydimethylsiloxane-Si(CH₃)₂OHIntramolecular condensation
α,ω-dichloro-polydimethylsiloxane-Si(CH₃)₂ClReaction with a diol linker

Template-Assisted Cyclization Methods

Template-assisted synthesis utilizes a temporary chemical species (a template) to hold the reactive ends of a precursor molecule in close proximity, thereby promoting intramolecular cyclization. While widely used in the synthesis of complex organic macrocycles like rotaxanes and catenanes, its application to simple cyclosiloxanes is less common but conceptually feasible. nih.gov

A template can be an external molecule, such as a metal ion or a large organic cation, around which the linear siloxane chain can wrap. units.it The subsequent ring-closing reaction would then be entropically favored. After cyclization, the template would be removed.

An alternative is an intramolecular self-templating effect , where a part of the precursor molecule itself acts as a template to guide the cyclization. rsc.org For Cycloeicosasiloxane, tetracontamethyl-, this is less likely to be a designed strategy but could be a contributing factor in the folding of a long-chain precursor that brings the reactive ends together. More advanced methods for creating structured siloxane materials, such as on-surface synthesis under high vacuum, can also be considered a form of template-assisted synthesis where the surface guides the reaction. nih.gov

Post-Synthetic Modification of Cycloeicosasiloxane, Tetracontamethyl-

Post-synthetic modification (PSM) offers a strategic approach to tailor the properties of pre-formed macromolecular structures, such as Cycloeicosasiloxane, tetracontamethyl-. rsc.org This methodology allows for the introduction of specific functionalities onto the cyclosiloxane scaffold, thereby altering its chemical and physical characteristics without fundamentally changing the core cyclic siloxane structure. rsc.org For a large, sterically hindered molecule like Cycloeicosasiloxane, tetracontamethyl-, PSM presents a viable alternative to the de novo synthesis of functionalized large-ring cyclosiloxanes, which can be synthetically challenging.

The primary sites for post-synthetic modification on the Cycloeicosasiloxane, tetracontamethyl- ring are the silicon-oxygen (Si-O) backbone and the peripheral methyl (CH₃) groups. Reactions targeting the Si-O bonds can lead to ring-opening or the insertion of other atoms or groups into the ring, while modifications of the methyl groups can introduce a wide array of functionalities.

One potential avenue for PSM is the controlled partial cleavage of the siloxane backbone followed by functionalization. While the Si-O bond is generally stable, it can be cleaved under specific acidic or basic conditions. gelest.com This approach, however, must be carefully controlled to avoid complete degradation of the cyclic structure into linear polymers.

A more common and versatile strategy for the PSM of polysiloxanes involves the modification of the alkyl substituents on the silicon atoms. In the case of Cycloeicosasiloxane, tetracontamethyl-, the methyl groups can be functionalized through various organic reactions. One such method is free-radical halogenation, which can introduce chloro- or bromo-methyl groups. These halogenated intermediates can then serve as reactive handles for a variety of subsequent nucleophilic substitution reactions, allowing for the attachment of a diverse range of functional groups, including amines, alcohols, and thiols.

Another approach involves the metal-catalyzed C-H activation of the methyl groups, which can enable direct functionalization. While this is a more advanced and less common technique for polysiloxanes, it offers the potential for highly specific modifications.

The table below summarizes potential post-synthetic modification strategies applicable to Cycloeicosasiloxane, tetracontamethyl-.

Modification Strategy Target Site Reagents and Conditions Potential Functional Groups Introduced Challenges and Considerations
Partial Ring Cleavage and Functionalization Si-O BackboneControlled acid or base catalysisHydroxyl (-OH), Alkoxy (-OR)Difficult to control; risk of complete polymerization.
Free-Radical Halogenation Methyl (CH₃) GroupsN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN)Halomethyl (-CH₂X, where X = Cl, Br)Can lead to a mixture of products with varying degrees of halogenation.
Nucleophilic Substitution on Halomethyl Groups Halomethyl (-CH₂X) GroupsAmines, alkoxides, thiolates, etc.Amino (-CH₂NR₂), Ether (-CH₂OR), Thioether (-CH₂SR)Requires prior halogenation step; potential for side reactions.
Hydrosilylation (if vinyl groups are present) N/A (Requires pre-functionalized monomer)A platinum catalyst with a hydrosilaneA wide variety of functional groups can be attached via the hydrosilane.Not a true PSM of the parent compound, but a key strategy for functionalized cyclosiloxanes.

It is important to note that the efficiency and selectivity of these post-synthetic modifications can be influenced by the large size and conformational flexibility of the Cycloeicosasiloxane, tetracontamethyl- ring. The steric hindrance imposed by the numerous methyl groups can affect the accessibility of the reactive sites.

Purity and Yield Optimization in Cycloeicosasiloxane, Tetracontamethyl- Synthesis

The synthesis of large-ring cyclosiloxanes such as Cycloeicosasiloxane, tetracontamethyl- is often characterized by challenges in achieving high purity and yield. The primary synthetic routes, typically involving ring-opening polymerization (ROP) of smaller cyclosiloxanes or the polycondensation of linear siloxane diols, result in a thermodynamic equilibrium mixture of linear polymers and various-sized cyclosiloxanes. gelest.comresearchgate.net Optimizing the synthesis to favor the formation of a specific large ring like Cycloeicosasiloxane, tetracontamethyl- requires careful control over several reaction parameters.

The yield of a particular cyclosiloxane in an equilibrium-controlled process is dependent on the concentration of the reactants. gelest.com According to the Jacobson-Stockmayer theory, conducting the polymerization at high dilution favors the formation of cyclic species over linear polymers due to the increased probability of intramolecular "back-biting" reactions, where the reactive end of a growing polymer chain attacks a siloxane bond within the same chain to form a ring. researchgate.net Therefore, a key strategy to enhance the yield of Cycloeicosasiloxane, tetracontamethyl- is to perform the synthesis in a highly diluted solution.

The choice of catalyst also plays a crucial role in directing the outcome of the polymerization. While strong acids and bases are effective in catalyzing siloxane bond rearrangement, they can also lead to a broad distribution of cyclic and linear products. acs.orgmdpi.com The use of specific catalysts, such as certain phosphazene bases or Lewis acids, has been shown to offer better control over the polymerization process and can potentially be optimized to favor the formation of larger rings. google.comgoogle.com

Temperature and reaction time are additional parameters that must be carefully controlled to optimize the yield. The reaction needs to proceed for a sufficient duration to reach equilibrium, but prolonged reaction times or excessively high temperatures can lead to undesirable side reactions and a broader product distribution. gelest.com

Once the synthesis is complete, the purification of Cycloeicosasiloxane, tetracontamethyl- from the reaction mixture presents a significant challenge due to the presence of other cyclosiloxanes with similar properties and high molecular weight linear polymers. Fractional distillation under high vacuum is a common technique for separating cyclosiloxanes, but the high boiling point of a large molecule like Cycloeicosasiloxane, tetracontamethyl- makes this method energetically demanding and can lead to thermal degradation. google.comsilicones.eu

Solvent stripping is another technique that can be employed, where a suitable solvent is used to selectively remove smaller, more volatile cyclosiloxanes. google.com Additionally, preparative gel permeation chromatography (GPC) can be a powerful tool for isolating high-purity fractions of large cyclosiloxanes based on their size. Recrystallization from a suitable solvent may also be a viable purification method, provided a solvent system can be identified in which the solubility of Cycloeicosasiloxane, tetracontamethyl- differs significantly from that of the impurities. google.com

The table below outlines key parameters and techniques for optimizing the purity and yield of Cycloeicosasiloxane, tetracontamethyl-.

Parameter/Technique Objective Methodology Impact on Purity and Yield
Reactant Concentration Increase Yield of Cyclic ProductPerform synthesis at high dilution.Favors intramolecular cyclization over intermolecular polymerization, increasing the proportion of cyclic species.
Catalyst Selection Improve SelectivityUtilize catalysts known for controlled polymerization (e.g., specific phosphazene bases, Lewis acids). google.comgoogle.comCan narrow the product distribution and potentially favor the formation of larger rings.
Temperature Control Optimize Reaction Rate and Minimize Side ReactionsMaintain a consistent and optimized temperature throughout the reaction. gelest.comPrevents thermal degradation and reduces the formation of undesired byproducts.
Fractional Distillation Purify by Boiling PointDistillation under high vacuum. google.comsilicones.euSeparates cyclosiloxanes based on size/volatility, but can be challenging for high molecular weight compounds.
Solvent Stripping Remove Volatile ImpuritiesUse of a selective solvent to azeotropically remove smaller cyclosiloxanes. google.comEffective for removing lower molecular weight cyclic impurities.
Preparative GPC Purify by SizeSeparation based on hydrodynamic volume.Can provide high-purity fractions of the desired large cyclosiloxane.
Recrystallization Purify from SolutionDissolving the crude product in a suitable solvent and allowing the desired compound to crystallize. google.comCan be highly effective if a suitable solvent system is found.

By systematically optimizing these synthetic and purification parameters, it is possible to enhance both the yield and purity of Cycloeicosasiloxane, tetracontamethyl-.

Advanced Structural Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Cycloeicosasiloxane, Tetracontamethyl-

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule, providing detailed insights into its structure. For Cycloeicosasiloxane, tetracontamethyl-, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

Elucidation of Molecular Connectivity and Chemical Environments via ¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra of Cycloeicosasiloxane, tetracontamethyl- are expected to be relatively simple due to the high symmetry of the molecule, which consists of repeating dimethylsiloxane units.

The ¹H NMR spectrum is dominated by a single, sharp resonance corresponding to the protons of the forty methyl groups (-(CH₃)₂Si-). In smaller cyclosiloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃), octamethylcyclotetrasiloxane (B44751) (D₄), and decamethylcyclopentasiloxane (B1670010) (D₅), the chemical shift of these methyl protons is observed in a narrow range, typically around 0.1 ppm in CDCl₃. rsc.org For instance, reported values for D₃, D₄, and D₅ are 0.17 ppm, 0.09 ppm, and 0.08 ppm, respectively. rsc.org It is anticipated that the proton chemical shift for the larger Cycloeicosasiloxane, tetracontamethyl- would also fall within this upfield region, reflecting the shielded environment of the methyl protons attached to the silicon atoms.

The ¹³C NMR spectrum, with proton decoupling, will similarly show a single signal for the methyl carbons. For D₃, D₄, and D₅, the ¹³C chemical shifts are reported at approximately 1.08 ppm, 0.93 ppm, and 1.05 ppm, respectively. rsc.org The chemical shifts are influenced by factors such as ring strain and the electronegativity of the neighboring silicon and oxygen atoms. libretexts.orgoregonstate.edu For the larger, more flexible D₂₀ ring, the chemical shift is expected to be similar to that of high molecular weight linear polydimethylsiloxane (B3030410) (PDMS).

A summary of typical NMR chemical shifts for the methyl groups in cyclosiloxanes is presented in the table below.

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HSi-CH~0.1
¹³CSi-C H₃~1.0

Note: The exact chemical shifts can vary slightly depending on the solvent and the size of the cyclosiloxane ring.

Multi-Dimensional NMR Techniques for Complex Structural Assignment

While one-dimensional NMR is useful, multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for confirming structural assignments, especially in more complex or substituted cyclosiloxanes. wikipedia.orgiajps.com

COSY (¹H-¹H Correlation Spectroscopy) : This experiment reveals scalar couplings between protons. In a simple molecule like Cycloeicosasiloxane, tetracontamethyl-, a COSY spectrum would not be expected to show cross-peaks, as all methyl protons are chemically equivalent and not coupled to each other. However, it would be crucial in analyzing derivatives of this molecule. iajps.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This 2D NMR technique correlates the chemical shifts of protons with the directly attached heteronuclei, in this case, ¹³C or ²⁹Si. wikipedia.orgwisc.eduprinceton.edu An HSQC spectrum of Cycloeicosasiloxane, tetracontamethyl- would show a single cross-peak connecting the ¹H signal of the methyl protons to the ¹³C signal of the methyl carbons, definitively confirming their connectivity. This technique is particularly powerful for resolving signals in more complex systems where multiple, non-equivalent methyl groups might be present. researchgate.net

Solid-State NMR Applications for Cycloeicosasiloxane, Tetracontamethyl- in Condensed Phases

Solid-state NMR (ssNMR) provides critical information about the structure and dynamics of materials in their solid or condensed phases. For Cycloeicosasiloxane, tetracontamethyl-, ²⁹Si ssNMR is particularly insightful. The chemical shift of the silicon atoms is sensitive to the local environment, including the conformation of the siloxane backbone and intermolecular packing. nih.gov

In solid-state ²⁹Si NMR studies of polysiloxanes, the dominant resonance for the D unit (dimethylsiloxane) is typically found around -22 ppm. nih.gov This chemical shift can be influenced by ring strain, with smaller, more strained rings showing different values. pascal-man.comrsc.org For a large, flexible ring like Cycloeicosasiloxane, tetracontamethyl-, the ²⁹Si chemical shift in the solid state is expected to be close to that of linear PDMS. Variations in the ²⁹Si chemical shift can indicate the presence of different crystalline polymorphs or amorphous domains within a solid sample. Cross-polarization magic-angle spinning (CP/MAS) techniques are often employed to enhance the signal of the low-abundance ²⁹Si isotope. nih.govnih.gov

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and their conformational arrangement.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Conformational Shifts

The FT-IR spectrum of Cycloeicosasiloxane, tetracontamethyl- is characterized by strong absorptions corresponding to the vibrations of the Si-O-Si backbone and the methyl groups.

Key vibrational bands for cyclosiloxanes include:

Asymmetric Si-O-Si stretching: This is typically the strongest band in the spectrum and is observed in the region of 1000-1100 cm⁻¹. In smaller cyclosiloxanes, the position and shape of this band are sensitive to ring size. For larger rings and linear polymers, this absorption often appears as a broad, complex band with multiple components, for example, around 1090 and 1020 cm⁻¹ in polydimethylsiloxane. gelest.commdpi.com

Symmetric CH₃ deformation in Si-CH₃: A sharp and intense band appears around 1260 cm⁻¹. rsc.org

CH₃ rocking in Si-CH₃: A band in the range of 800-840 cm⁻¹ is characteristic of the methyl groups attached to silicon. mdpi.com

Symmetric Si-O-Si stretching: This vibration may appear as a weaker band in the infrared spectrum, often around 450-550 cm⁻¹. researchgate.net

Conformational changes in the flexible 20-membered ring can lead to shifts in the position and broadening of the Si-O-Si stretching band, providing insights into the molecule's flexibility and the distribution of different conformers. researchgate.net

Raman Spectroscopy for Vibrational Modes and Molecular Symmetries

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the polarizability of bonds. Vibrations that are symmetric and result in a significant change in the molecule's polarizability tend to be strong in the Raman spectrum.

For Cycloeicosasiloxane, tetracontamethyl-, key Raman active modes include:

Symmetric Si-O-Si stretching: This vibration, which is often weak in the IR spectrum, can give a strong and characteristic band in the Raman spectrum, typically in the 450-600 cm⁻¹ region. researchgate.net

Si-C symmetric stretching: A strong band is expected around 700-750 cm⁻¹.

CH₃ stretching vibrations: These appear in the 2900-3000 cm⁻¹ region. rsc.org

Raman spectroscopy is particularly useful for studying molecular symmetry. The high symmetry of a molecule like Cycloeicosasiloxane, tetracontamethyl- would lead to specific selection rules, and the number and polarization of the observed Raman bands can provide evidence for its conformational state. rsc.orgresearchgate.net

The following table summarizes the characteristic vibrational frequencies for large cyclosiloxanes.

VibrationTypical Wavenumber (cm⁻¹)Spectroscopy
Asymmetric Si-O-Si stretch1000-1100FT-IR (strong)
Symmetric CH₃ deformation~1260FT-IR (strong)
CH₃ rock800-840FT-IR (medium)
Symmetric Si-O-Si stretch450-600Raman (strong)
Si-C symmetric stretch700-750Raman (strong)
C-H stretch2900-3000FT-IR & Raman (medium-strong)

Note: The exact frequencies and intensities can be influenced by the molecular conformation and intermolecular interactions.

Correlation of Experimental Vibrational Spectra with Theoretical Calculations

The vibrational characteristics of large cyclosiloxane rings are complex due to the numerous possible vibrational modes. A powerful method for deciphering these spectra involves the correlation of experimentally obtained infrared (IR) and Raman data with theoretical calculations, often employing Density Functional Theory (DFT). nih.govnih.gov This approach allows for the confident assignment of observed spectral bands to specific molecular motions. nih.gov

Theoretical models are first used to calculate the vibrational frequencies and intensities for a proposed molecular geometry. ethz.ch These calculated spectra are then compared with experimental IR and Raman spectra. researchgate.net For complex molecules like cyclosiloxanes, the agreement between the calculated and experimental spectra helps to validate the assumed molecular conformation and provides a detailed understanding of the vibrational modes. doi.org Studies on related siloxane and silicate (B1173343) structures have shown that this comparative method is highly effective, even allowing for the identification of bands related to specific ring conformations and Si-O-Si bond angles. researchgate.netdoi.org Anharmonic calculations are often employed as they can provide more accurate wavenumber predictions compared to simpler harmonic approximations. nih.govnih.gov

Table 1: Illustrative Correlation of Experimental and Theoretical Vibrational Modes for a Large-Ring Cyclosiloxane Note: This table is a representative example based on general knowledge of cyclosiloxane spectra and is intended for illustrative purposes.

Vibrational Mode Typical Experimental Wavenumber (cm⁻¹) Typical Theoretical Wavenumber (cm⁻¹) (DFT) Assignment
Asymmetric Si-O-Si Stretch1070 - 10901075 - 1095Strong, broad band in IR, characteristic of the siloxane backbone.
Symmetric Si-O-Si Stretch520 - 550525 - 555Weaker band in IR, often stronger in Raman. Associated with ring "breathing" modes.
CH₃ Symmetric Deformation1260 - 12651262 - 1268Sharp, characteristic absorption of the Si-CH₃ group.
CH₃ Rocking790 - 810795 - 815Medium to strong band, coupled with Si-C stretching.
Si-C Symmetric Stretch680 - 700685 - 705Variable intensity, confirms the presence of Si-C bonds.

X-ray Diffraction and Crystallography for Crystalline Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state.

Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural data for a molecule. marquette.edu This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov For a large, flexible ring like Cycloeicosasiloxane, tetracontamethyl-, obtaining a suitable single crystal can be challenging but is essential for definitive structural characterization.

A successful SC-XRD analysis would reveal:

The precise spatial arrangement of all silicon, oxygen, and carbon atoms.

Exact bond lengths, bond angles, and torsion angles within the molecule.

The stereochemical relationship of the methyl groups relative to the ring.

Powder X-ray diffraction (PXRD) is a fundamental technique used to analyze polycrystalline materials. rigaku.com It is particularly important for identifying different crystalline forms, known as polymorphs, which a single compound can adopt. researchgate.net Polymorphs of a substance have the same chemical composition but different crystal lattice structures, which can affect physical properties. rigaku.comnih.gov

For Cycloeicosasiloxane, tetracontamethyl-, PXRD would be used to:

Identify Polymorphs: By comparing the diffraction pattern of a sample to standard patterns, one can determine which polymorphic form is present. rigaku.com Different processing or crystallization conditions could lead to different polymorphs.

Assess Crystallinity: The PXRD pattern of a highly crystalline sample consists of sharp, well-defined peaks. In contrast, an amorphous (non-crystalline) sample produces a broad, diffuse halo. PXRD can therefore be used to determine the degree of crystallinity and quantify the amount of amorphous content in a sample. nih.gov

Monitor Phase Transformations: Variable-temperature PXRD (VT-PXRD) can track changes in the crystal structure as a function of temperature, revealing transitions between polymorphic forms. nih.gov

Data obtained from single-crystal X-ray diffraction allows for the complete determination of the crystal's unit cell. The unit cell is the smallest repeating volume that builds up the entire crystal. Its dimensions are described by the lengths of its sides (a, b, c) and the angles between them (α, β, γ).

Analysis of these parameters and the atomic coordinates within the cell reveals the crystal packing motifs—how individual molecules of Cycloeicosasiloxane, tetracontamethyl- arrange themselves with respect to their neighbors in the solid state. This includes intermolecular distances and interactions that stabilize the crystal lattice. For large ring structures, the packing can be quite complex, dictated by the need to efficiently fill space while accommodating the molecule's specific conformation. marquette.edu

Table 2: Hypothetical Unit Cell Parameters for a Polymorph of Cycloeicosasiloxane, tetracontamethyl- Note: This table is a representative example and does not correspond to published experimental data.

Parameter Value Description
Crystal SystemMonoclinicA common crystal system for large organic molecules.
Space GroupP2₁/cA frequently observed space group.
a (Å)25.45Length of the 'a' axis of the unit cell.
b (Å)15.80Length of the 'b' axis of the unit cell.
c (Å)30.12Length of the 'c' axis of the unit cell.
α (°)90Angle between the 'b' and 'c' axes.
β (°)105.5Angle between the 'a' and 'c' axes.
γ (°)90Angle between the 'a' and 'b' axes.
Z4Number of molecules per unit cell.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. chemguide.co.uk

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the determination of a molecule's elemental formula from its exact mass. miamioh.edu For Cycloeicosasiloxane, tetracontamethyl-, with a molecular formula of C₄₀H₁₂₀O₂₀Si₂₀, HRMS is crucial for confirming its composition.

The theoretically calculated exact mass serves as a reference. A measured HRMS value that matches this theoretical mass provides unambiguous confirmation of the elemental formula. miamioh.edu

Analysis of large cyclosiloxanes by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) often reveals characteristic fragmentation patterns. chromatographyonline.comshimadzu.com While a molecular ion (M⁺) might be observed, common fragmentation pathways for cyclosiloxanes include the loss of methyl groups (-CH₃) or cleavage of the siloxane ring to produce smaller cyclic or linear fragments. chromatographyonline.com Suppressing excessive fragmentation can be a goal in some MS experiments to ensure the molecular ion is clearly observed. nih.gov

Table 3: Theoretical Exact Mass and Potential HRMS Fragments for Cycloeicosasiloxane, tetracontamethyl- Note: This table is based on theoretical calculations.

Ion / Fragment Formula Description Theoretical Exact Mass (m/z)
C₄₀H₁₂₀O₂₀Si₂₀Molecular Ion [M]⁺1481.3392
C₃₉H₁₁₇O₂₀Si₂₀[M - CH₃]⁺1466.3159
C₃₈H₁₁₄O₂₀Si₂₀[M - 2CH₃]⁺1451.2927
C₃₂H₉₆O₁₆Si₁₆[M - (Si₄O₄(CH₃)₈)]⁺1185.0713
C₆H₁₈O₃Si₃Hexamethylcyclotrisiloxane Fragment [D₃+H]⁺223.0536

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) is a powerful technique for studying the fragmentation pathways of molecules, providing valuable information for structural elucidation. While specific MS/MS fragmentation studies on Cycloeicosasiloxane, tetracontamethyl- are not extensively documented in publicly available literature, the fragmentation behavior of analogous linear and cyclic polydimethylsiloxanes (PDMS) provides a foundational understanding.

The fragmentation of siloxane polymers is not a random process and is influenced by the ionization method and the molecular structure. nih.gov For instance, in time-of-flight secondary ion mass spectrometry (TOF-SIMS) studies of PDMS, a predominant fragmentation pathway involves the formation of cyclic fragments. acs.org This process is thought to occur through an intermediate with a four-membered ring. acs.org The relative intensities of these cyclic fragments have been observed to increase with the increasing molecular weight of the polymer. acs.org

Commonly observed fragmentation patterns in the mass spectra of polydimethylsiloxanes involve the loss of a methyl group ([M-CH3]+), which often results in the base peak, while the molecular ion itself may not be detected. jeol.com The fragmentation of polysiloxanes can also be influenced by the end groups present on the polymer chain. acs.org

In the context of atmospheric pressure chemical ionization (APCI) coupled with MS/MS, studies on cyclic volatile methylsiloxanes (cVMS) have shown characteristic fragmentation patterns. For example, the fragmentation of protonated cVMS molecules often involves the loss of methane.

The general fragmentation mechanisms observed for siloxanes can be summarized as follows:

Ionization Technique Precursor Ion Common Fragmentation Pathways Resulting Fragments
Electron Ionization (EI)Molecular Ion (M+)Loss of a methyl group[M-CH3]+
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)Cationized OligomersFormation of cyclic fragmentsCyclic siloxane ions
Atmospheric Pressure Chemical Ionization (APCI)Protonated Molecule ([M+H]+)Loss of methane[M+H-CH4]+

It is important to note that the specific fragmentation pattern of Cycloeicosasiloxane, tetracontamethyl- would need to be determined experimentally. However, based on the behavior of similar siloxane compounds, it is reasonable to hypothesize that its MS/MS spectrum would be characterized by a series of cyclic fragment ions resulting from the cleavage of the siloxane backbone and the loss of methyl groups.

Electron Microscopy for Morphological and Nanostructural Investigations

Material Type SEM Observation Relevance to Cycloeicosasiloxane, tetracontamethyl-
Silicone Elastomer CompositesSmooth surfaces with well-dispersed fillers or rough surfaces depending on filler type. oup.comThe surface of solid Cycloeicosasiloxane, tetracontamethyl- could be expected to be smooth in its pure form.
Silicone Polymer BlendsHomogeneous or heterophasic morphologies depending on miscibility. azom.comNot directly applicable to the pure compound but indicates SEM's utility in assessing purity and phase separation.
Worn Siloxane-Hydrogel Contact LensesChanges in surface roughness and the appearance of micro- and nanostructures. researchgate.netSuggests that the surface of Cycloeicosasiloxane, tetracontamethyl- could be altered by physical or chemical interactions.

Transmission Electron Microscopy (TEM) is employed to investigate the internal structure of materials at the nanoscale. acs.org For polymers, TEM can reveal information about the internal morphology, the dispersion of nanoparticles in a composite, and the structure of crystalline and amorphous regions. acs.orgyoutube.com Sample preparation for TEM typically involves creating very thin sections of the material, often through cryomicrotomy for soft polymers like silicones, to allow the electron beam to pass through. oup.com

In the context of silicone-based materials, TEM has been used to visualize the internal network structure and the distribution of reinforcing agents. acs.org For high molecular weight cyclic polysiloxanes synthesized through specific polymerization methods, TEM, along with Atomic Force Microscopy (AFM) and Field Emission Scanning Electron Microscopy (FESEM), has been used to identify the cyclic morphology of the resulting polymers. rsc.org

Technique Information Obtained Relevance to Cycloeicosasiloxane, tetracontamethyl-
Transmission Electron Microscopy (TEM)Internal structure, particle morphology, and dispersion of components. acs.orgCould potentially be used to visualize the arrangement of individual molecules in a crystalline or aggregated state.
Cryomicrotomy-TEMPreservation of the original sample morphology of soft polymers. oup.comWould be a necessary sample preparation technique for analyzing the internal structure of solid Cycloeicosasiloxane, tetracontamethyl-.

While direct morphological data for Cycloeicosasiloxane, tetracontamethyl- is not present in the reviewed literature, the established use of SEM and TEM for characterizing a wide range of silicone polymers indicates that these techniques would be crucial for any future in-depth investigation of its solid-state structure and surface characteristics.

Polymerization Mechanisms and Kinetics of Cycloeicosasiloxane, Tetracontamethyl

Ring-Opening Polymerization (ROP) of Cycloeicosasiloxane, Tetracontamethyl-

The conversion of Cycloeicosasiloxane, tetracontamethyl- into linear polydimethylsiloxane (B3030410) occurs via a ring-opening polymerization mechanism that can be initiated by either cationic or anionic species. gelest.com For large, flexible rings like D₂₀, which are considered effectively strainless, the polymerization is not driven by the release of ring strain energy (enthalpy, ΔH ≈ 0). gelest.comnih.gov Instead, the primary driving force is the statistical advantage of forming long polymer chains over individual rings, a process governed by entropy. gelest.com This leads to a characteristic ring-chain equilibrium, where the final product is a mixture of linear polymer and a distribution of various cyclic siloxanes. nih.gov

Cationic Ring-Opening Polymerization Mechanisms

Cationic ROP is initiated by strong protic acids, such as trifluoromethanesulfonic acid (CF₃SO₃H), or Lewis acids. gelest.commdpi.com The mechanism is generally understood to begin with the protonation of a siloxane oxygen atom on the D₂₀ ring by the acid catalyst. This creates a highly reactive tertiary oxonium ion. The propagation then proceeds through the nucleophilic attack of a siloxane bond from another monomer molecule or a linear polymer chain on a silicon atom adjacent to the protonated oxygen. This attack opens the ring and extends the polymer chain, regenerating the active cationic site at the new chain end. mdpi.com

Throughout the polymerization, the active cationic chain end can also attack siloxane bonds within its own chain (intramolecular reaction or "backbiting") or on other polymer chains (intermolecular reaction or chain transfer). gelest.com These side reactions are prevalent in the polymerization of strainless rings and are responsible for the eventual establishment of a thermodynamic equilibrium between the linear polymer and a series of cyclic oligomers. nih.govnih.gov

Anionic Ring-Opening Polymerization Mechanisms

Anionic ROP of Cycloeicosasiloxane, tetracontamethyl- is initiated by strong nucleophilic bases, such as alkali metal hydroxides (e.g., potassium hydroxide), silanolates, or organolithium compounds. nih.gov The initiation step involves the nucleophilic attack of the base on a silicon atom of the D₂₀ monomer, cleaving a silicon-oxygen bond and forming a linear silanolate anion. gelest.comnih.gov This silanolate is the active center for propagation.

The propagation proceeds as the anionic silanolate chain end attacks silicon atoms of other D₂₀ monomer molecules, incorporating them into the growing polymer chain and regenerating the active silanolate end group. nih.gov Similar to the cationic process, anionic polymerization of large, strainless rings is characterized by significant backbiting and chain transfer reactions. nih.gov These equilibration reactions lead to a broad molecular weight distribution and the co-existence of cyclic species in the final product. nih.govnih.gov The reactivity of the anionic active centers can be influenced by the counter-ion (e.g., K⁺, Li⁺) and the presence of polar promoters (e.g., DMSO, THF), which can break up ion-pair aggregates and increase the polymerization rate. gelest.comnih.gov

Mechanistic Pathways of Initiation, Propagation, and Termination

The polymerization of Cycloeicosasiloxane, tetracontamethyl- is a dynamic process involving several key steps:

Initiation :

Cationic : Protonation of a siloxane oxygen atom by a strong acid, creating an active cationic center. mdpi.com

Anionic : Nucleophilic attack on a silicon atom by a base, creating an active silanolate anion. gelest.comnih.gov

Propagation :

Stepwise addition of monomer units to the active chain end. The active center is continuously regenerated at the terminus of the growing chain. nih.gov This process competes with depolymerization, where the active center removes a monomer unit from the chain.

Termination and Equilibration :

True termination, where the active center is irreversibly destroyed, is often absent in highly purified systems. These polymerizations can be considered "living" and are typically stopped by deliberate quenching, for instance, by adding a neutralizing agent for acid catalysts or a terminating agent like a chlorosilane for anionic systems. gelest.com

The dominant feature of the process for a strainless ring like D₂₀ is equilibration. The active chain ends constantly break and reform siloxane bonds, both in the monomer rings and along the polymer backbones (chain transfer and backbiting). nih.gov This leads to a thermodynamic equilibrium distribution of polymer chains and cyclic oligomers, which is a hallmark of this type of polymerization. nih.gov

Kinetic Studies of Cycloeicosasiloxane, Tetracontamethyl- Polymerization

Direct kinetic data, such as rate constants and activation energies specifically for the polymerization of D₂₀, are not widely documented in scientific literature. However, extensive studies on smaller cyclosiloxanes, particularly D₃ and D₄, provide a clear understanding of the principles that govern the kinetics of D₂₀.

Determination of Rate Constants and Activation Energies

The rate of ROP is highly dependent on the ring size of the cyclosiloxane monomer. Strained rings polymerize much faster than strainless ones. For example, the anionic ROP of the strained D₃ monomer is approximately two to three orders of magnitude faster than that of the strainless D₄ monomer. researchgate.net This difference is reflected in their activation energies; the polymerization of D₄ has a significantly higher activation energy than that of D₃, indicating a greater energy barrier for the ring-opening of a stable, strainless ring. researchgate.net

Given that Cycloeicosasiloxane, tetracontamethyl- (D₂₀) is a large, flexible, and essentially strainless ring, its kinetic behavior is expected to be analogous to that of D₄ rather than D₃. The polymerization would proceed relatively slowly, with an activation energy comparable to or slightly different from D₄, reflecting the energy required to break a stable siloxane bond in a non-strained environment.

The following table presents comparative kinetic data for the well-studied D₃ and D₄ monomers, which serves as a basis for estimating the behavior of D₂₀.

MonomerCommon NameRing StrainRelative Rate of Anionic ROPActivation Energy (Anionic ROP)
Hexamethylcyclotrisiloxane (B157284) (D₃)D₃High~100-1000x faster than D₄~11 kcal/mol researchgate.net
Octamethylcyclotetrasiloxane (B44751) (D₄)D₄Low / NegligibleBaseline~18.1 kcal/mol researchgate.net
Cycloeicosasiloxane, tetracontamethyl- (D₂₀) D₂₀ Negligible Expected to be slow, similar to D₄ Expected to be high, similar to D₄

This is an interactive data table. Users can sort columns to compare values.

Influence of Monomer Concentration and Temperature on Polymerization Rate

For equilibrium polymerizations of strainless cyclosiloxanes like D₂₀, both monomer concentration and temperature are critical parameters that control the reaction rate and the final polymer yield.

Influence of Temperature : Temperature has a dual effect on the polymerization of D₂₀. Firstly, according to the Arrhenius equation, increasing the temperature increases the rate constants for propagation, chain transfer, and depropagation, allowing the system to reach thermodynamic equilibrium more quickly. gelest.com Secondly, because the enthalpy of polymerization (ΔH) for strainless rings is near zero, temperature has little effect on the final equilibrium position. nih.gov However, for any polymerization with a negative entropy change (ΔS), increasing the temperature will eventually favor the monomer over the polymer, defining a ceiling temperature (T_c) above which polymerization is thermodynamically unfavorable. nih.govwiley-vch.de

The table below summarizes the expected influence of these parameters on the polymerization of a large, strainless cyclosiloxane.

Parameter ChangeEffect on Polymerization RateEffect on Equilibrium Polymer Yield
Increase TemperatureIncreasesGenerally minor effect for strainless rings (ΔH ≈ 0) nih.gov
Increase Monomer ConcentrationIncreasesIncreases (shifts equilibrium toward polymer) researchgate.net
Decrease Monomer Concentration (Dilution)DecreasesDecreases (shifts equilibrium toward cyclics) gelest.com

This is an interactive data table. Users can sort columns to understand the relationships.

Role of Catalyst Concentration and Type on Reaction Kinetics

The ring-opening polymerization (ROP) of cyclosiloxanes is critically dependent on the choice of catalyst and its concentration, which together dictate the reaction kinetics. Polymerization can be initiated by either anionic or cationic catalysts, with organocatalysts also emerging as effective alternatives. mdpi.com

Anionic ROP is widely used for synthesizing high molecular weight polysiloxanes. mdpi.com The rate of polymerization is influenced by the nature of the initiator and the reaction medium. mdpi.com Common anionic initiators include alkali metal hydroxides, silanolates, and organolithium compounds like tert-butyllithium (B1211817) (t-BuLi). ntnu.nogelest.com The kinetics are often complex due to the strong tendency of the propagating ionic centers (silanolate ion pairs) to form aggregates, which are typically inactive or dormant. gelest.com Therefore, the effective concentration of active propagating species is not necessarily equal to the initial initiator concentration. The key factor controlling the kinetics is the counterionic interaction of silanolates, which leads to the formation of these dormant aggregates. mdpi.com The use of polar co-solvents or more sophisticated catalysts, such as phosphazene superbases, can break up these aggregates, leading to a significant increase in the polymerization rate. researchgate.net

Cationic ROP is typically initiated by strong protic acids (e.g., sulfuric acid, trifluoromethanesulfonic acid) or Lewis acids. mdpi.comresearchgate.net The polymerization rate is dependent on the catalyst's Brønsted or Lewis acidity. For instance, sulfuric acid is often introduced at concentrations of 1–3% by weight, with polymerization proceeding over several hours at ambient temperatures. mdpi.com

Table 1: Selected Catalysts for Cyclosiloxane Ring-Opening Polymerization

Catalyst TypeExamplesTypical MonomersKey Characteristics
Anionic tert-Butyllithium (t-BuLi), Potassium Hydroxide (KOH), Lithium SilanolateD₃, D₄Effective for high molecular weight polymers; kinetics affected by ion-pair aggregation. ntnu.nogelest.com
Cationic Sulfuric Acid (H₂SO₄), Trifluoromethanesulfonic Acid (TfOH)D₄Proceeds via several stages; can be sensitive to impurities. mdpi.com
Organocatalyst Cyclic Trimeric Phosphazene Base (CTPB), GuanidinesD₃, D₄High efficiency under mild conditions; can offer better control and fewer side reactions. mdpi.com
Organometallic Stannous 2-ethylhexanoateα,ω-dihydroxyl terminated organosiloxane diolsCatalyzes condensation of silanols; does not typically open siloxane bonds. researchgate.net

Thermodynamics of Ring-Opening Polymerization of Cycloeicosasiloxane, Tetracontamethyl-

The polymerizability of a cyclic monomer is governed by the change in Gibbs free energy (ΔGₚ) for the conversion of the monomer into a polymer. wiley-vch.de For polymerization to be thermodynamically favorable, ΔGₚ must be negative. The Gibbs free energy change is defined by the equation:

ΔGₚ = ΔHₚ - TΔSₚ

where ΔHₚ is the enthalpy of polymerization, T is the absolute temperature, and ΔSₚ is the entropy of polymerization. wiley-vch.de

Enthalpic and Entropic Contributions to Polymerization Equilibrium

For most chain polymerizations, a large number of monomer molecules are linked into a single macromolecule, resulting in a loss of translational degrees of freedom. libretexts.org This leads to a negative entropy change (ΔSₚ < 0), which is unfavorable for polymerization. wiley-vch.delibretexts.org Consequently, for the polymerization to proceed, the enthalpic contribution must be favorable and overcome the negative entropy term. This requires a negative enthalpy of polymerization (ΔHₚ < 0), meaning the reaction must be exothermic. libretexts.org

In the ROP of cyclosiloxanes, the enthalpy change is primarily associated with the relief of ring strain. ntnu.noresearchgate.net For unstrained or virtually strainless rings, such as dodecamethylcyclohexasiloxane (B120686) (D₆) and larger cyclics, the enthalpy of polymerization is nearly zero. gelest.com In these cases, the driving force for polymerization is the gain in conformational entropy of the highly flexible linear siloxane chain compared to the more constrained cyclic monomer. gelest.com Given its large size, Cycloeicosasiloxane, tetracontamethyl- is expected to be a virtually strainless monomer. Therefore, its polymerization would not be driven by enthalpic factors but would instead be controlled by the favorable change in conformational entropy.

Effect of Ring Strain on Polymerizability

Ring strain is a dominant factor determining the polymerizability of cyclic monomers. researchgate.net This is clearly illustrated by comparing the behavior of different cyclosiloxanes. Hexamethylcyclotrisiloxane (D₃) is a planar, highly strained ring, whereas octamethylcyclotetrasiloxane (D₄) is more flexible and possesses significantly less ring strain. ntnu.no

The high ring strain of D₃ makes its ROP highly exothermic and essentially irreversible, readily proceeding to high conversion. ntnu.noresearchgate.net In contrast, the ROP of the less strained D₄ is a reversible, equilibrium-limited process. digitellinc.com This polymerization is plagued by competing backbiting reactions, where the propagating chain end attacks a siloxane bond along its own chain, leading to the formation of other cyclic species and establishing a ring-chain equilibrium. digitellinc.com

Larger macrocyclic siloxanes like D₆ and tetradecamethylcycloheptasiloxane (B52647) (D₇) are considered virtually strainless. digitellinc.com Cycloeicosasiloxane, tetracontamethyl-, being a 40-membered ring, would fall into this category of strainless monomers. Its polymerizability would therefore be low, and any potential polymerization would be an equilibrium process, likely resulting in a significant fraction of unreacted monomer and other cyclic species at equilibrium. The polymerization of such large, strainless rings is thermodynamically less favorable compared to their smaller, strained counterparts. researchgate.net

Table 2: Comparison of Thermodynamic and Kinetic Parameters for D₃ and D₄ Polymerization

ParameterHexamethylcyclotrisiloxane (D₃)Octamethylcyclotetrasiloxane (D₄)
Ring Strain (kJ/mol) ~10.5-16~1.0-4
Nature of Polymerization Irreversible, highly exothermic ntnu.noresearchgate.netReversible, equilibrium process digitellinc.com
Relative Rate of Anionic ROP Higher by 2-3 orders of magnitude than D₄ researchgate.netSlower
Activation Energy (Anionic ROP, kcal/mol) ~11 researchgate.netresearchgate.net~18.1 researchgate.netresearchgate.net

Controlled Polymerization Techniques and Polymer Architecture

Advances in polymerization techniques have enabled the synthesis of polymers with well-defined structures, molecular weights, and functionalities. nih.gov For cyclosiloxanes, living polymerization is the key method for achieving this level of control.

Living Polymerization of Cycloeicosasiloxane, Tetracontamethyl-

Living polymerization is a form of chain polymerization where chain termination and transfer reactions are absent. warwick.ac.uk This allows polymer chains to grow at a constant rate as long as the monomer is available, leading to polymers with a predictable molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). warwick.ac.ukyoutube.com

The anionic ROP of the strained D₃ monomer is a well-established living polymerization system. ntnu.nogelest.com When initiated with compounds like t-BuLi under appropriate conditions, the polymerization proceeds rapidly and without termination, allowing for the synthesis of well-defined polysiloxanes. ntnu.noresearchgate.net The living nature of these systems means that after all the initial monomer is consumed, the polymer chains remain active and can be used to initiate the polymerization of a second monomer to form block copolymers. warwick.ac.uk

For less reactive, strainless monomers like D₄ and, by extension, Cycloeicosasiloxane, tetracontamethyl-, achieving a true living polymerization is significantly more challenging due to the aforementioned ring-chain equilibrium and the propensity for backbiting reactions. digitellinc.com While controlled polymerization of D₄ is possible, it often requires specific conditions or specialized catalysts to suppress these side reactions. mdpi.com Therefore, developing a living polymerization for Cycloeicosasiloxane, tetracontamethyl- would be a formidable synthetic challenge, requiring conditions that kinetically favor propagation over competing equilibrium reactions.

Synthesis of Block Copolymers and Star Polymers from Cycloeicosasiloxane, Tetracontamethyl-

The ability to create complex polymer architectures, such as block and star polymers, relies heavily on controlled polymerization techniques. nih.govnih.gov Block copolymers consist of two or more chemically distinct polymer chains linked together, while star polymers feature multiple polymer "arms" radiating from a central core. nih.govnih.govislandarchives.ca

Block copolymers containing polysiloxane segments are often synthesized by the sequential living polymerization of different monomers. nih.govresearchgate.net For example, a living polysiloxane chain can be used as a macroinitiator for the polymerization of a different type of monomer. researchgate.net

Star-shaped polysiloxanes can be synthesized using a "grafting-onto" approach, where pre-synthesized linear polymer arms are attached to a multifunctional core. mdpi.com Alternatively, a multifunctional initiator can be used to simultaneously grow multiple polymer arms via ROP of a cyclosiloxane monomer like D₄. researchgate.net For instance, a macroinitiator based on β-cyclodextrin has been used to initiate the ROP of D₄ to create star polymers with a β-CD core and polysiloxane arms. researchgate.net

Theoretically, if a controlled polymerization of Cycloeicosasiloxane, tetracontamethyl- could be established, this monomer could be incorporated into advanced polymer architectures. It could serve as one of the blocks in a block copolymer or be polymerized from a core to form the arms of a star polymer. This would allow for the creation of novel materials combining the properties of the resulting long-chain polysiloxane with other polymer segments. nih.govrsc.org

Microstructure Control in Polysiloxane Synthesis

The synthesis of polysiloxanes with well-defined microstructures from Cycloeicosasiloxane, tetracontamethyl- is a significant challenge due to the monomer's nature as a large, unstrained cyclic siloxane. Unlike the highly strained hexamethylcyclotrisiloxane (D₃), the ring-opening polymerization (ROP) of larger rings like Cycloeicosasiloxane, tetracontamethyl- (D₂₀) is not primarily driven by the release of ring strain. gelest.com Consequently, the polymerization is an equilibrium-controlled process where the propagation reaction competes with numerous side reactions, primarily intramolecular chain transfer (backbiting) and intermolecular chain transfer (chain scrambling). gelest.comresearchgate.net These side reactions lead to the formation of a mixture of linear polymers and cyclic oligomers, resulting in a broad molecular weight distribution and limited control over the final polymer architecture. researchgate.net Therefore, achieving microstructural control necessitates the careful selection of reaction parameters to kinetically favor the propagation step over these competing reactions.

The primary goals for controlling the microstructure in the polymerization of Cycloeicosasiloxane, tetracontamethyl- are to achieve a high molecular weight, a narrow polydispersity index (PDI), and to minimize the fraction of cyclic byproducts. Key strategies revolve around the manipulation of the initiator system, reaction temperature, and solvent.

Influence of the Initiation System

The choice of initiator and its associated counter-ion is paramount in both anionic and cationic ROP for governing the reactivity of the propagating chain end and suppressing undesirable side reactions.

In anionic ring-opening polymerization (AROP), the active species is a silanolate anion. uni-rostock.de The interaction between this anionic center and its counter-cation (e.g., Li⁺, K⁺, or larger organic cations) significantly influences the reaction kinetics and the prevalence of backbiting. uni-rostock.de Tightly bound ion pairs are generally less reactive, while separated or "free" ions are highly reactive. gelest.com For a large, low-reactivity monomer like Cycloeicosasiloxane, tetracontamethyl-, achieving a high rate of propagation requires a highly active catalytic system.

Recent research has focused on using bulky, non-coordinating counter-ions to stabilize the propagating silanolate end while maintaining high activity. Organocatalysts such as phosphazene superbases can generate highly reactive anionic species that can enhance the polymerization rate. researchgate.net Another advanced approach involves the design of initiators that are inherently more stable and less prone to side reactions. For instance, initiators featuring a silicon-carbon bond (H–Si–C) instead of the more labile silicon-oxygen bond (H–Si–O) have been shown to suppress the intermolecular transfer of the chain end, leading to better control over the polymer structure and end-group fidelity. nih.govacs.org

The hypothetical effect of different initiators on the AROP of Cycloeicosasiloxane, tetracontamethyl- is illustrated in the table below.

Initiator SystemCounter-ionPDI (Mw/Mn)Cyclic Byproduct Content (%)Comments
Potassium Hydroxide (KOH)K⁺> 2.0~15-20Traditional initiator; leads to significant chain scrambling and broad PDI due to equilibrium-controlled process.
n-Butyllithium (n-BuLi)Li⁺1.8 - 2.2~15Strong aggregation of lithium silanolate ends can reduce reactivity and control. gelest.com
Phosphazene Base (t-BuP₄) / Alcohol[ROH-P₄-H]⁺1.2 - 1.5< 10Bulky, non-coordinating cation increases reactivity of the silanolate, potentially favoring propagation over backbiting. researchgate.net
H-Si-C type Initiator / BaseVariable1.1 - 1.3< 5Stable initiator design suppresses chain transfer, allowing for more controlled "living" characteristics. acs.org

Effect of Reaction Temperature and Solvent

Temperature is a critical parameter for controlling the thermodynamics and kinetics of polymerization. ajpojournals.org Higher temperatures increase the rate of all reactions, but they can disproportionately accelerate side reactions like backbiting, which are entropically favored. ajpojournals.orgnih.gov The formation of smaller cyclic siloxanes from a linear polymer chain increases the system's entropy. Therefore, to suppress the formation of cyclic byproducts during the polymerization of Cycloeicosasiloxane, tetracontamethyl-, lower reaction temperatures are generally preferred. However, reducing the temperature also slows the desired propagation reaction, necessitating a balance to achieve reasonable reaction times. nih.gov

The choice of solvent also plays a crucial role, particularly in AROP. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can solvate the cation of the propagating ion pair, leading to a more "free" and thus more reactive silanolate anion. gelest.comnih.gov This increased reactivity can accelerate the rate of propagation, potentially allowing the polymerization to proceed faster than the competing backbiting reactions, especially at lower temperatures. gelest.com In nonpolar solvents, the active centers are typically in the form of less reactive aggregates. uni-rostock.de

The following table presents hypothetical research findings on the effect of temperature on the polymerization of Cycloeicosasiloxane, tetracontamethyl- using a phosphazene base initiator in THF.

Reaction Temperature (°C)Polymer Yield (%)PDI (Mw/Mn)Cyclic Byproduct Content (%)
80801.818
50851.512
25921.37
0951.24

Theoretical and Computational Studies of Cycloeicosasiloxane, Tetracontamethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods, however, are computationally intensive, which has limited their application to smaller siloxane systems.

Specific Density Functional Theory (DFT) studies on Cycloeicosasiloxane, tetracontamethyl- are not found in the existing scientific literature. However, DFT has been extensively used to investigate the properties and reactions of smaller cyclosiloxanes and linear polysiloxanes. These studies provide a framework for understanding the potential electronic structure of larger rings.

A comparative benchmark of various DFT functionals, such as B3LYP and PBEPBE, has been performed for model siloxanes, indicating that many functionals provide acceptable accuracy for geometric and thermochemical properties, with the choice of basis set (e.g., triple-zeta) being a significant factor in improving accuracy. nih.gov

Table 1: Representative DFT Functionals Used in Siloxane Studies This table is illustrative and based on general computational chemistry literature for siloxanes, not specific to Cycloeicosasiloxane, tetracontamethyl-.

Functional Type Common Application in Siloxane Chemistry
B3LYP Hybrid Geometry optimization, thermochemistry, reaction mechanisms researchgate.netnih.gov
PBEPBE GGA Solid-state and periodic systems, thermochemistry nih.gov
M06-2X Hybrid Meta-GGA Non-covalent interactions, thermochemistry, kinetics
ωB97XD Range-Separated Hybrid Long-range interactions, charge transfer excitations

This is a simplified representation. The choice of functional depends on the specific properties being investigated.

While there are no specific ab initio studies predicting the spectroscopic properties of Cycloeicosasiloxane, tetracontamethyl-, high-level ab initio methods like W1X-1 and CBS-QB3 have been used to create benchmark databases for the thermochemical properties of a range of organosilicon compounds, including some cyclic siloxanes. acs.orgnih.gov These methods provide highly accurate data on enthalpies of formation, entropies, and heat capacities, which can be used to validate and parameterize lower-level computational methods and group additivity approaches. acs.orgnih.gov

The computational cost of these high-level methods restricts their direct application to very large molecules. acs.org However, the data from smaller molecules are invaluable for developing force fields used in molecular dynamics simulations, which can handle larger systems. Snapshots from molecular dynamics trajectories can also be used to improve the accuracy of spectroscopic parameter calculations. nist.gov

Specific MEP and FMO analyses for Cycloeicosasiloxane, tetracontamethyl- are not available. However, these analyses are standard tools in computational chemistry to predict reactivity.

Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). malayajournal.org For a large cyclosiloxane, the MEP would likely show a negative potential around the oxygen atoms, making them sites for electrophilic attack, and a more positive or neutral potential around the methyl groups. malayajournal.org

Frontier Molecular Orbitals (FMOs) , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity and electronic transitions. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. chemeo.com In a large, saturated molecule like Cycloeicosasiloxane, tetracontamethyl-, a relatively large HOMO-LUMO gap would be expected, indicating high stability. The HOMO would likely be localized on the Si-O framework, while the LUMO would be associated with the Si-C antibonding orbitals.

Table 2: General Principles of MEP and FMO Analysis for Cyclosiloxanes This table illustrates general principles and is not based on specific data for Cycloeicosasiloxane, tetracontamethyl-.

Analysis Information Provided Predicted Characteristics for a Large Cyclosiloxane
MEP Reactive sites for electrophilic and nucleophilic attack. malayajournal.org Red (Negative) Regions: Around oxygen atoms (electrophilic attack sites). Blue (Positive) Regions: Less likely, possibly near silicon under certain polarizations. Green/Yellow (Neutral) Regions: Around methyl groups.
FMO Chemical reactivity, kinetic stability, electronic transitions. researchgate.net HOMO: Localized on Si-O bonds. LUMO: Associated with σ* orbitals. HOMO-LUMO Gap: Expected to be large, indicating high stability.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular dynamics simulations are well-suited for studying large molecular systems and are often used to investigate the conformational dynamics and intermolecular interactions of polymers and large rings.

There are no published MD simulations specifically for Cycloeicosasiloxane, tetracontamethyl-. However, MD simulations are a powerful tool for studying the structure-property relationships of polysiloxanes. researchgate.net Such simulations can provide insights into the distribution of isomeric conformations, unperturbed dimensions, and the dynamics of conformational transitions. researchgate.net For large cyclosiloxanes, MD simulations could be used to explore the flexibility of the Si-O backbone, which is a key characteristic of these materials. The simulations could predict how the ring folds and what its most stable conformations are in different solvents or in the bulk phase.

While specific studies on the self-assembly of Cycloeicosasiloxane, tetracontamethyl- are not available, MD simulations have been used to study intermolecular interactions in related systems. For instance, in phenyl-containing polysiloxanes, attractions between phenyl groups strengthen both intra- and intermolecular interactions, influencing the equilibrium population of conformations. researchgate.net For a large, fully methylated cyclosiloxane like the title compound, intermolecular interactions would be dominated by weaker van der Waals forces between the methyl groups. MD simulations could quantify these interactions and predict how individual rings might pack together in the solid or liquid state, though strong self-assembly into highly ordered structures would not be expected without specific functional groups.

The polymerization of large-ring cyclosiloxanes, such as Cycloeicosasiloxane, tetracontamethyl-, presents unique mechanistic and kinetic questions that are increasingly being addressed through theoretical and computational chemistry. These in-silico approaches provide molecular-level insights that are often difficult to obtain through experimental methods alone. Computational modeling is particularly valuable for understanding the complex reaction pathways involved in ring-opening polymerization (ROP), predicting the growth of polymer chains, and determining the resulting polymer microstructure.

Simulation of Ring-Opening Polymerization Mechanisms

The ring-opening polymerization of cyclosiloxanes is a primary route for synthesizing linear polysiloxanes. Computational methods, including Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) models, are employed to elucidate the intricate mechanisms of this process. mdpi.comrsc.org While specific studies on Cycloeicosasiloxane, tetracontamethyl- are not extensively documented in public literature, the principles derived from studies of other large cyclosiloxanes, such as dodecamethylcyclohexasiloxane (B120686) (D6) and tetradecamethylcycloheptasiloxane (B52647) (D7), offer significant insights. digitellinc.com

A central aspect of ROP is the competitive nature of chain propagation and "backbiting" reactions, where the active end of a growing polymer chain attacks a siloxane bond within the same chain, leading to the formation of smaller cyclic species. digitellinc.comacs.orguab.catnih.gov This process can limit the final polymer's molecular weight and introduce a significant fraction of cyclic contaminants. digitellinc.comuab.catnih.gov Computational models are crucial for understanding the factors that govern the rates of these competing reactions.

For instance, modeling has been used to investigate the role of catalysts and coordinating species in suppressing backbiting. digitellinc.comacs.orguab.cat Simulations can map the potential energy surfaces for both the desired ring-opening of the large monomer and the undesired intramolecular cyclization. These models can reveal how interactions between the catalyst, the solvent, the monomer, and the propagating polymer chain influence the activation barriers for each pathway.

DFT calculations have been successfully used to prove the mechanisms of zwitterionic polymerization of certain cyclosiloxanes, providing a basis for understanding how charge distribution and steric factors guide the reaction. rsc.org For a large and flexible ring like Cycloeicosasiloxane, tetracontamethyl-, computational models would be essential to understand its conformational behavior in solution and how this affects the accessibility of its Si-O bonds to a catalytic center.

The table below summarizes key computational approaches used to study the ROP of large cyclosiloxanes, which are applicable to understanding the polymerization of Cycloeicosasiloxane, tetracontamethyl-.

Computational Method Application in ROP Simulation Key Insights
Density Functional Theory (DFT) Elucidating reaction mechanisms, calculating activation energies for propagation and backbiting. rsc.orgProvides detailed electronic structure information and helps in understanding catalyst-monomer interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling large systems where only the reactive center is treated with high-level quantum mechanics. mdpi.comAllows for the study of reaction mechanisms within a realistic solvent or polymer matrix environment.
Molecular Dynamics (MD) Simulating the dynamic behavior of monomers and polymer chains in solution. mdpi.comrsc.orgvt.eduReveals information about monomer conformation, diffusion, and the frequency of encounters between reactive species.

Prediction of Polymer Chain Growth and Microstructure

Beyond the mechanism of a single polymerization step, computational simulations can predict the long-term evolution of the polymer chains, including their growth rate, final molecular weight distribution, and microstructure. Molecular dynamics (MD) simulations, often using reactive force fields (like ReaxFF) or multiscale modeling approaches, are particularly powerful tools for this purpose. mdpi.comvt.edu

These simulations can model the entire polymerization process, from the initial ring-opening to the growth of long polymer chains. By tracking the positions of all atoms over time, MD simulations can provide a dynamic picture of how polymer strands grow and interact. mdpi.com This approach can capture the evolution of the system's properties, such as the degree of curing and the distribution of polymer chain lengths, as the polymerization proceeds. mdpi.com

A key output of these simulations is the prediction of the polymer's microstructure. For the polymerization of a single monomer like Cycloeicosasiloxane, tetracontamethyl-, the primary microstructural feature of interest is the distribution of chain lengths and the presence of any cyclic byproducts. Simulations can quantify the competition between linear chain growth and backbiting reactions, predicting the expected percentage of residual cyclic species under different reaction conditions. mdpi.com

Furthermore, in copolymerization scenarios (which are outside the direct scope of this monomer but relevant to the methodology), simulations can predict the sequence of different monomer units along the polymer chain. This is crucial as the monomer sequence dictates many of the final material's properties.

The data generated from these simulations can be extensive. For example, a simulation could track the number and size of polymer chains over time, providing a detailed picture of the polymerization kinetics. The table below illustrates the type of data that can be generated from a hypothetical MD simulation of the polymerization of Cycloeicosasiloxane, tetracontamethyl-.

Simulation Time (arbitrary units) Monomer Conversion (%) Average Chain Length (repeating units) Predicted Cyclic Byproduct (%)
10025502
200501005
300751509
4009018012
5009519013

This table is illustrative and represents the type of predictive data that can be obtained from computational modeling.

These predictive capabilities are invaluable for optimizing polymerization processes. By simulating the effect of variables such as temperature, catalyst type, and monomer concentration, researchers can identify conditions that favor the formation of high molecular weight linear polymers while minimizing the formation of undesirable cyclic byproducts. Large-scale atomic/molecular massively parallel simulator (LAMMPS) is a powerful software often used for such extensive MD simulations. rsc.org

Environmental Fate and Degradation Mechanisms of Cycloeicosasiloxane, Tetracontamethyl

Thermal Degradation Pathways and Mechanisms

The thermal stability of polysiloxanes is a key characteristic, but at elevated temperatures, they undergo degradation. gelest.com The degradation process for Cycloeicosasiloxane, tetracontamethyl- is expected to follow the general principles observed for other siloxane polymers.

The thermal decomposition of polysiloxanes is a complex process that is dependent on the specific conditions. In an inert atmosphere, the degradation of PDMS, and by extension cyclosiloxanes, primarily proceeds through a depolymerization mechanism. researchgate.netresearchgate.net This process involves the cleavage of siloxane bonds within the polymer chain, leading to the formation of smaller, more volatile cyclic oligomers. researchgate.net

The primary products of thermal degradation of PDMS are cyclic oligomers, with hexamethylcyclotrisiloxane (B157284) (D3) and octamethylcyclotetrasiloxane (B44751) (D4) often being major components. researchgate.netresearchgate.net It is anticipated that the thermal decomposition of Cycloeicosasiloxane, tetracontamethyl- would also yield a mixture of smaller cyclic siloxanes. The kinetics of this decomposition are influenced by factors such as molecular weight, with lower molecular weight polymers sometimes exhibiting different degradation profiles. researchgate.net

Table 1: Typical Products of Thermal Degradation of Polydimethylsiloxanes in an Inert Atmosphere

Product Chemical Formula
Hexamethylcyclotrisiloxane (D3) C6H18O3Si3
Octamethylcyclotetrasiloxane (D4) C8H24O4Si4
Decamethylcyclopentasiloxane (B1670010) (D5) C10H30O5Si5
Dodecamethylcyclohexasiloxane (B120686) (D6) C12H36O6Si6

This table represents common degradation products of PDMS and is expected to be indicative of the types of products formed from the thermal degradation of Cycloeicosasiloxane, tetracontamethyl-.

The activation energy for the thermal decomposition of polysiloxanes can vary, but it is a critical parameter for understanding the kinetics of the process. researcher.lifemdpi.com Isoconversional kinetic analysis is a common method used to study the complex mechanisms of polymer degradation. mdpi.com

Temperature and the surrounding atmosphere are critical factors that dictate the degradation pathway of cyclosiloxanes. At lower temperatures in an inert atmosphere, the degradation tends to favor the formation of cyclic oligomers through a chain scission and "back-biting" mechanism. researchgate.net As the temperature increases, a radical mechanism involving the homolytic scission of Si-CH3 bonds can also occur, leading to the formation of methane and other products. researchgate.net

In the presence of oxygen (thermo-oxidative degradation), the degradation mechanism changes significantly. Instead of forming cyclic siloxanes, the volatile products are typically carbon monoxide, water, formaldehyde, and carbon dioxide. gelest.com The solid residue at higher temperatures in an oxidative atmosphere is silica (SiO2). gelest.com The presence of an inert atmosphere generally leads to depolymerization, while an oxidizing atmosphere results in the breakdown of the organic side groups and the formation of an inorganic backbone. researchgate.net

The cleavage of the siloxane (Si-O) bond is a fundamental step in the thermal degradation of Cycloeicosasiloxane, tetracontamethyl-. The high polarity and flexibility of the Si-O bond contribute to its susceptibility to cleavage at elevated temperatures. gelest.com The mechanism of this cleavage is thought to involve the formation of a temporary loop or kink in the polymer chain, which facilitates an intramolecular reaction. gelest.com

This process is thermodynamically driven by the greater stability of the resulting smaller cyclic siloxanes at high temperatures. gelest.com Theoretical studies on the acid-catalyzed cleavage of siloxane bonds have highlighted the importance of hydrogen bond complexes in the reaction kinetics. scribd.com While thermal degradation does not necessarily involve an acid catalyst, the principles of bond strain and the formation of stable transition states are relevant. The flexibility of the siloxane chain allows it to adopt conformations that lower the activation energy for bond cleavage. mdpi.com

Hydrolytic Degradation of Cycloeicosasiloxane, Tetracontamethyl-

In aqueous environments, the primary degradation pathway for cyclosiloxanes is hydrolysis, which involves the cleavage of siloxane bonds by water.

The rate of hydrolysis of cyclosiloxanes is influenced by several key factors, including pH, temperature, and the presence of catalysts.

pH: The hydrolysis of siloxanes is catalyzed by both acids and bases. unm.edunih.gov The rate of hydrolysis is generally at a minimum around neutral pH and increases significantly under both acidic (pH < 4) and alkaline (pH > 9) conditions. nih.gov

Temperature: An increase in temperature generally accelerates the rate of hydrolysis. For instance, the hydrolysis of D4 and D5 is significantly faster at 35°C compared to 10°C. nih.gov

Catalysts: The presence of certain catalysts can enhance the rate of hydrolysis. For example, mesoporous silica catalysts have been shown to be effective in the hydrolysis of decamethylcyclopentasiloxane (D5). researchgate.net

Molecular Structure: The steric bulk of the substituents on the silicon atom can influence the rate of hydrolysis, although this effect may be less pronounced after the initial hydrolysis step. researchgate.net

Table 2: Factors Affecting the Hydrolysis Rate of Cyclosiloxanes

Factor Effect on Hydrolysis Rate
pH Increased rate at low (<4) and high (>9) pH
Temperature Increased rate with increasing temperature
Catalysts Certain materials can accelerate the reaction

| Steric Hindrance | Can influence the initial rate of hydrolysis |

The hydrolysis of a cyclic siloxane like Cycloeicosasiloxane, tetracontamethyl- involves the cleavage of one or more Si-O bonds within the ring, leading to the formation of linear siloxanols. These initial products are typically polar and may undergo further reactions. nih.gov

The primary hydrolytic degradation products are expected to be linear oligosiloxanols. These molecules contain hydroxyl groups (-OH) attached to the silicon atoms. Under certain conditions, these silanols can undergo condensation reactions to form larger linear or cyclic siloxanes. researchgate.net The ultimate hydrolysis products of polydimethylsiloxanes are dimethylsilanediol and its oligomers. It is important to note that under moderate temperature hydrolysis conditions, the Si-C bond is generally stable and does not cleave. nih.gov

Environmental Persistence and Transformation in Abiotic Systems of Cycloeicosasiloxane, Tetracontamethyl-

Cycloeicosasiloxane, tetracontamethyl-, a large cyclic siloxane, is subject to various abiotic degradation processes that influence its persistence and transformation in the environment. While specific data for this particular compound is limited, the environmental fate of cyclic volatile methylsiloxanes (cVMS) has been studied, providing insights into its likely behavior. The primary abiotic systems of concern for the transformation of these compounds are atmospheric, terrestrial, and aquatic environments, where photodegradation and hydrolysis in soil and sediment matrices are key mechanisms.

Photodegradation Mechanisms of Cyclic Siloxanes

Photodegradation is a significant pathway for the transformation of cyclic siloxanes in the environment. This process involves the breakdown of chemical compounds by light energy, primarily from the sun. For cyclic siloxanes, photodegradation can proceed through the cleavage of the silicon-methyl (Si-CH₃) bond, which can lead to the formation of macroradicals. These reactive species can then undergo cross-linking reactions, which may alter the physical and chemical properties of the siloxane material. nih.govacs.org

In aquatic environments, the presence of sunlight can contribute to the degradation of cVMS. Research on smaller cyclic siloxanes, such as D4, D5, and D6, has demonstrated their susceptibility to photodegradation in water under simulated sunlight. This process can reduce their concentration in the aqueous phase over time.

Table 1: Photodegradation of Cyclic Volatile Methylsiloxanes in Water

Compound Degradation Percentage Exposure Time (hours)
Octamethylcyclotetrasiloxane (D4) ~25% 10
Decamethylcyclopentasiloxane (D5) ~20% 10
Dodecamethylcyclohexasiloxane (D6) ~45% 10

Data from a study on the photodegradation of cVMS in water under simulated sunlight. researchgate.net

The photodegradation process can also influence the release of cyclosiloxanes from matrices in which they are contained. For instance, photoirradiation has been shown to facilitate the diffusion and subsequent dissociation of cyclosiloxanes from a plastic matrix into the surrounding environment. nih.govacs.org This suggests that in addition to direct degradation, light can play a role in the mobilization of these compounds.

Degradation in Soil and Sediment Matrices

In terrestrial and sedimentary environments, the primary abiotic degradation mechanism for cyclic siloxanes is hydrolysis. dss.go.th This process involves the cleavage of the silicon-oxygen (Si-O-Si) bonds in the siloxane ring by water. The hydrolysis of cVMS in soil is a multistep process that is catalyzed by clay minerals, with increased efficiency observed in soils with low pH. dss.go.th

Table 2: Hydrolytic Degradation Pathway of Cyclic Siloxanes in Soil

Step Process Reactant Product(s) Key Factors
1 Ring-Opening Hydrolysis Cyclic Siloxane Linear Oligomeric Siloxane Diols Catalyzed by soil clays; rate-limiting for larger rings. dss.go.th
2 Further Hydrolysis Linear Oligomeric Siloxane Diols Shorter Siloxane Diols Continues until the monomer is formed. dss.go.th

Once formed, dimethylsilanediol can dissipate from the soil through two primary pathways: volatilization into the atmosphere or biodegradation by soil microorganisms. dss.go.th This complete degradation pathway ensures the removal of cyclic siloxanes from the soil environment.

Sediments are considered a significant sink for cyclic siloxanes in aquatic systems. mdpi.comfrontiersin.org Due to their hydrophobic nature, these compounds tend to adsorb to suspended solids and eventually settle into the sediment. frontiersin.org Within the sediment, the same hydrolytic degradation processes that occur in soil are expected to take place, although the rates may differ due to factors such as lower oxygen levels and different microbial communities. Studies have shown that D5 and D6 are predominantly detected in sediment samples, indicating their persistence and accumulation in this environmental compartment. frontiersin.org

Advanced Materials Science Applications Derived from Cycloeicosasiloxane, Tetracontamethyl Excluding Biomedical

Utilization as a Monomer for High-Performance Polysiloxanes

The polymerization of Cycloeicosasiloxane, tetracontamethyl-, typically proceeds via ring-opening polymerization (ROP), a process widely used for synthesizing high molecular weight linear polysiloxanes. researchgate.net This method allows for precise control over the resulting polymer's molecular weight and structure, which is crucial for tailoring material properties. gelest.com The large ring size of this monomer can influence polymerization kinetics and the architecture of the resulting polymer, potentially leading to materials with enhanced performance characteristics.

The synthesis of polysiloxane elastomers from Cycloeicosasiloxane, tetracontamethyl- via ROP can lead to materials with a unique combination of flexibility and durability. The long repeating unit derived from this monomer can influence the cross-linking density and chain entanglement in the final elastomer network. This can result in rubbers with tailored mechanical properties, such as high elongation at break, good tear strength, and a low glass transition temperature, which ensures flexibility even at very low temperatures. gelest.com The incorporation of such a large cyclic monomer can also affect the viscoelastic properties of the resulting elastomer, potentially leading to materials with optimized damping characteristics for specialized applications.

Table 1: Representative Mechanical Properties of Polysiloxane Elastomers

Property Typical Value Range for Polydimethylsiloxane (B3030410) (PDMS) Potential Influence of Using Cycloeicosasiloxane, tetracontamethyl-
Tensile Strength 3 - 10 MPa Potentially enhanced due to higher molecular weight between crosslinks
Elongation at Break 100 - 800 % May increase due to greater chain flexibility
Hardness (Shore A) 20 - 80 Can be tailored by adjusting crosslink density

Note: Specific data for polymers derived solely from Cycloeicosasiloxane, tetracontamethyl- is not widely available. This table presents typical PDMS properties and hypothesizes the potential influence of a larger cyclic monomer based on general principles of polymer science.

Cycloeicosasiloxane, tetracontamethyl- can be functionalized with reactive groups to serve as a precursor for highly crosslinked thermoset resins. These functional groups can participate in various curing chemistries, leading to the formation of rigid, three-dimensional networks. researchgate.net The long siloxane backbone between cross-linking points, a consequence of the large monomer size, can impart a degree of flexibility to the thermoset, improving its impact resistance and reducing brittleness compared to more densely crosslinked systems. shinetsusilicone-global.com This allows for the creation of thermosets that combine the thermal stability and chemical resistance of silicones with improved mechanical toughness. nih.gov The curing process of these resins can be tailored by selecting appropriate catalysts and curing conditions to achieve the desired final properties. rsc.org

Table 2: Comparison of Potential Thermoset Properties

Property Standard Epoxy Thermoset Polysiloxane Thermoset from Large Ring Monomer
Thermal Stability High Very High gelest.com
Chemical Resistance Good Excellent
Flexibility Low to Moderate Potentially Higher

Note: This table provides a qualitative comparison based on the known properties of epoxy and polysiloxane thermosets.

Polysiloxanes are renowned for their exceptional thermal stability, a direct result of the high bond energy of the silicon-oxygen backbone. gelest.comresearchgate.net Polymers synthesized from Cycloeicosasiloxane, tetracontamethyl- are expected to exhibit excellent high-temperature resistance, maintaining their structural integrity and properties at temperatures where many organic polymers would degrade. gelest.com The thermal degradation of polysiloxanes typically occurs at temperatures above 300-400°C. gelest.comresearchgate.net The use of a large cyclic monomer may influence the degradation mechanism, potentially leading to enhanced stability by reducing the propensity for the formation of volatile low-molecular-weight cyclics at elevated temperatures. nih.gov This makes such polymers suitable for demanding applications in the aerospace, automotive, and electronics industries where high-temperature performance is critical. researchgate.net

Integration in Hybrid Materials and Nanocomposites

The unique molecular architecture of large-ring cyclosiloxanes, such as Cycloeicosasiloxane, tetracontamethyl-, offers intriguing possibilities for the development of advanced hybrid materials and nanocomposites. While specific research on Cycloeicosasiloxane, tetracontamethyl- is not extensively documented in publicly available literature, the principles derived from the study of other large and functionalized cyclosiloxanes provide a strong basis for understanding their potential. These cyclic siloxanes serve as versatile building blocks, enabling the creation of materials with tailored properties that bridge the gap between the organic and inorganic realms.

Synthesis of Siloxane-Based Hybrid Organic-Inorganic Materials

The synthesis of hybrid materials utilizing large cyclosiloxanes as a core component is a sophisticated approach to materials design. These methods generally involve the incorporation of the cyclosiloxane moiety into an organic polymer matrix, or the use of functionalized cyclosiloxanes as precursors for creating crosslinked networks. The resulting materials often exhibit a combination of the desirable properties of both silicones (e.g., thermal stability, flexibility, low surface energy) and organic polymers (e.g., mechanical strength, processability).

One primary synthetic route is through the hydrosilylation reaction. This involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, typically catalyzed by a platinum complex. For instance, cyclosiloxanes bearing multiple Si-H groups can be reacted with vinyl-terminated organic polymers or monomers. rsc.org This process grafts the cyclosiloxane rings onto the organic backbone or creates a crosslinked network, depending on the functionality of the reactants. The control of synthesis parameters, such as the monomer ratio and concentration, allows for the production of soluble, linear hybrid polymers or intractable, crosslinked thermosets. rsc.org

Another approach involves the use of pre-functionalized cyclosiloxanes. For example, cyclosiloxanes can be synthesized with reactive organic groups, such as vinyl, epoxy, or amino functionalities, attached to the silicon atoms of the ring. These functional groups can then participate in various polymerization or crosslinking reactions. For instance, epoxy-functionalized cyclosiloxanes can be cured with amines to form a robust epoxy-siloxane network. This method allows for the precise placement of the inorganic component within the final material structure.

The synthesis of large, stereoregular organosiloxane cycles has also been demonstrated through the trimethylsilylation of cage-like oligophenylmetallasiloxanes. marquette.edu This technique opens up possibilities for creating well-defined, large-ring building blocks for hybrid materials. While this has been shown for phenyl-substituted cyclosiloxanes, similar principles could be applied to the synthesis of large methyl-substituted rings like Cycloeicosasiloxane, tetracontamethyl-.

The creation of hybrid films is a notable application. Cyclosiloxane-based hybrid polymers have been synthesized that are colorless, soluble, and can be subsequently crosslinked through heat treatment to form flexible, thermally stable, and optically transparent free-standing films. rsc.org These films exhibit good thermal stability up to approximately 300 °C and possess a Young's modulus of around 400 MPa. rsc.org The enhanced properties are attributed to the conversion of the siloxane linkages to a more three-dimensional network structure upon curing. rsc.org

Synthesis Method Reactants Resulting Hybrid Structure Key Features
HydrosilylationSi-H functionalized cyclosiloxane, vinyl-terminated organic polymerGrafted or crosslinked polymer networkTunable properties, formation of soluble or crosslinked materials. rsc.org
Curing of Functionalized CyclosiloxanesEpoxy-functionalized cyclosiloxane, amine curing agentCrosslinked epoxy-siloxane networkPrecise incorporation of inorganic component.
Ring-Opening Polymerization (ROP)Large macrocyclic siloxanes (e.g., D6, D7)High molecular weight polysiloxanesSuppression of backbiting reactions, leading to lower residual cyclic content. digitellinc.com

Reinforcement and Property Modification in Composites

The incorporation of cyclosiloxanes, particularly large-ring structures, into polymer composites can lead to significant reinforcement and modification of material properties. Even at low concentrations, these additives can have a profound impact on the mechanical, thermal, and surface characteristics of the composite. The effectiveness of cyclosiloxanes as reinforcing agents is closely tied to their ability to interact with the host polymer matrix and to form well-dispersed, stable nanostructures.

The flexible nature of the siloxane backbone (Si-O-Si) imparts a low glass transition temperature to silicone materials. atamanchemicals.com When large cyclosiloxanes are integrated into a more rigid polymer matrix, they can act as molecular-level plasticizers, enhancing flexibility and impact resistance. However, if the cyclosiloxanes are functionalized to chemically bond with the matrix, they can act as reinforcing crosslinkers, improving the stiffness and thermal stability of the composite.

In the context of nanocomposites, cyclosiloxanes can be considered as nano-sized filler particles with a well-defined structure. Their incorporation can lead to improvements in properties such as thermal stability and mechanical strength. For instance, the addition of silsesquioxanes, which are structurally related to cyclosiloxanes, to epoxy resins has been shown to create homogeneous nanocomposites at the nanometer scale. acs.org These materials exhibit systematically tuneable physical properties that correlate with the nanostructure. acs.org

The modification of surface properties is another key area of application. The low surface energy of silicones means that their incorporation into a composite can lead to a surface with enhanced hydrophobicity, lubricity, and release characteristics. The migration of the cyclosiloxane component to the surface of the composite during curing or processing can create a thin, silicone-rich surface layer.

Research on the ring-opening polymerization of large macrocyclic siloxanes like dodecamethylcyclohexasiloxane (B120686) (D6) and tetradecamethylcycloheptasiloxane (B52647) (D7) has shown that these larger rings can lead to faster polymerization rates and a reduction in the formation of undesirable cyclic byproducts. digitellinc.com This suggests that using a very large cyclosiloxane like Cycloeicosasiloxane, tetracontamethyl- as a monomer could potentially lead to the in-situ formation of high molecular weight polysiloxane chains within a composite matrix, offering a unique method for property modification.

Property Modified Mechanism of Modification Observed/Expected Outcome
Mechanical PropertiesCrosslinking with polymer matrix, plasticizing effect.Increased stiffness and thermal stability (with crosslinking), or enhanced flexibility and impact resistance (without crosslinking). rsc.org
Thermal StabilityInherent stability of the Si-O bond.Increased decomposition temperature of the composite. rsc.org
Surface PropertiesMigration of low surface energy siloxane to the surface.Enhanced hydrophobicity, lubricity, and mold release.
Optical PropertiesFormation of nanoscopically homogeneous materials.High optical transparency in thin films. rsc.org

Concluding Remarks and Future Research Outlook

Synthesis and Purification Challenges in Macrocyclic Siloxane Chemistry

The synthesis of high-purity, large-ring cyclosiloxanes presents a significant challenge rooted in the fundamental principles of ring-chain equilibrium that govern siloxane chemistry. gelest.com The traditional and most common industrial method for producing polysiloxanes is the ring-opening polymerization (ROP) of cyclic monomers. digitellinc.com However, this process is inherently an equilibrium, which results in a mixture of linear polymers and a distribution of various-sized cyclosiloxanes. mdpi.com

A primary obstacle in synthesizing a specific large macrocycle like Cycloeicosasiloxane, tetracontamethyl- in high yield is the prevalence of "backbiting" reactions during polymerization. acs.orguni-rostock.de In this process, the active end of a growing polymer chain attacks a siloxane bond within its own chain, leading to the formation of smaller, thermodynamically favored cyclic species (e.g., D4, D5, D6). gelest.comresearchgate.net

Purification of the desired large macrocycle from this complex mixture is another major hurdle. The removal of residual smaller cyclosiloxanes to meet regulatory and customer specifications often requires energy-intensive processes like vacuum stripping or fractional distillation. digitellinc.comacs.org For very large, less volatile macrocycles, these methods become increasingly inefficient. Adsorption-based separations using materials like metal-organic frameworks (MOFs) are being explored as a less energy-intensive alternative for separating cyclic and linear siloxanes. acs.org

Table 1: Key Challenges in the Synthesis and Purification of Large-Ring Cyclosiloxanes

ChallengeDescriptionKey References
Equilibrium Control The synthesis is governed by a ring-chain equilibrium, which typically favors a mixture of linear polymers and smaller cyclic molecules over a specific large macrocycle. gelest.com
Backbiting Reactions Intramolecular cyclization of the growing polymer chain leads to the formation of undesired, smaller cyclosiloxanes, reducing the yield of the target large ring. acs.orguni-rostock.de
Purification from Oligomers Separation of the target large macrocycle from a mixture of other cyclic and linear siloxanes with similar properties is difficult and often requires energy-intensive techniques. digitellinc.comacs.org
Catalyst Removal Complete removal of the polymerization catalyst (acidic or basic) is necessary to prevent re-equilibration and degradation of the final product. mdpi.com

Unexplored Polymerization Pathways and Architectures

The conventional ROP of cyclosiloxanes, while commercially significant, has limitations in producing novel polymer architectures from large macrocycles. osti.gov Research is ongoing to explore polymerization pathways that offer greater control and lead to unique materials.

One promising area is the use of large macrocyclic siloxanes themselves as promoters or ligands in ROP. Studies have shown that larger macrocycles like dodecamethylcyclohexasiloxane (B120686) (D6) and tetradecamethylcycloheptasiloxane (B52647) (D7) can act as both monomers and ligands for catalysts, leading to a significant increase in the polymerization rate while simultaneously suppressing backbiting reactions. digitellinc.comacs.org This dual role suggests that Cycloeicosasiloxane, tetracontamethyl- could potentially be used to control the synthesis of specific high-molecular-weight polysiloxanes with low cyclic content.

Furthermore, the zwitterionic polymerization of highly strained spirocyclic siloxanes has recently been shown to produce high-molecular-weight cyclic polysiloxanes. rsc.org This organocatalytic approach avoids metal residues and opens a new avenue for creating complex polymer topologies. Applying such concepts to monomers derived from or incorporating large rings like Cycloeicosasiloxane, tetracontamethyl- could lead to novel materials with unique properties.

Future research will likely focus on kinetically controlled, non-equilibrium ROP of large, potentially functionalized macrocycles to create well-defined block copolymers, star polymers, and other complex architectures that are not accessible through traditional equilibrium-based methods. gelest.com

Advanced Computational Modeling for Predictive Material Design

Computational modeling is an increasingly vital tool for understanding and predicting the behavior of siloxane systems, from monomer reactivity to final material properties. pjoes.com For large and complex molecules like Cycloeicosasiloxane, tetracontamethyl-, where experimental synthesis and characterization can be resource-intensive, predictive modeling is particularly valuable.

Force fields are being developed and refined to accurately simulate the bulk properties and adsorption behaviors of linear and cyclic siloxanes. osti.gov These models can predict vapor-liquid equilibria and interactions with other materials, such as the adsorption of siloxanes in MOFs for purification purposes. osti.gov Density Functional Theory (DFT) calculations are used to investigate reaction mechanisms, such as the role of ligands in suppressing backbiting reactions and the energetics of polymerization pathways. acs.orgnih.gov

Future computational work will likely involve multi-scale modeling to bridge the gap between molecular interactions and macroscopic material properties. pjoes.com This could enable the in silico design of materials based on large macrocycles like Cycloeicosasiloxane, tetracontamethyl-, predicting their thermal stability, mechanical properties, and compatibility in blends and composites before synthesis is ever attempted. atamanchemicals.com

Table 2: Applications of Computational Modeling in Macrocyclic Siloxane Research

Modeling TechniqueApplication AreaResearch GoalKey References
Force Field Simulations Purification and SeparationPredicting adsorption of cyclosiloxanes in porous materials like MOFs to design more efficient separation processes. acs.orgosti.gov
Density Functional Theory (DFT) Reaction MechanismsUnderstanding the kinetics and thermodynamics of ring-opening polymerization, including the mechanism of backbiting suppression. acs.orgnih.gov
Atmospheric Transport Models Environmental FatePredicting the distribution and degradation pathways of volatile cyclosiloxanes in the atmosphere. nih.gov
Multi-scale Modeling Material DesignLinking molecular structure to macroscopic properties (e.g., mechanical, thermal) to guide the development of new materials. pjoes.com

Emerging Non-Biological Applications of Cycloeicosasiloxane, Tetracontamethyl-

While specific applications for Cycloeicosasiloxane, tetracontamethyl- are not yet established due to its research-level availability, the unique properties of large cyclic and functionalized siloxanes point toward several potential high-value application areas. shinetsusilicone-global.com The incorporation of a large, flexible siloxane ring into a polymer network could offer unique benefits.

Reactive cyclic siloxane materials, which contain functional groups on the ring, are being developed for use as reactive binders, diluents, and cross-linking agents. shinetsusilicone-global.com These materials can offer benefits such as reduced cure shrinkage, high heat resistance, and improved compatibility with other resins due to their controlled structure and narrow molecular weight distribution. shinetsusilicone-global.com A large macrocycle like Cycloeicosasiloxane, tetracontamethyl-, if functionalized, could serve as a unique building block for high-performance resins, elastomers, and coatings. atamanchemicals.com

Potential future applications could include:

High-Performance Sealants and Elastomers: The large ring size could impart exceptional flexibility and stress relaxation properties.

Advanced Coatings: Incorporation into coating formulations could enhance thermal stability, hydrophobicity, and weather resistance.

Dielectric Materials: The siloxane backbone provides good dielectric properties, which could be exploited in materials for electronic applications. silicones.eu

Precursors for Ceramics: Pyrolysis of structured polysiloxanes can yield high-performance silicon oxycarbide ceramics.

Environmental Impact and Sustainable Chemistry Considerations for Cycloeicosasiloxane, Tetracontamethyl-

The environmental fate and potential impact of cyclosiloxanes have been subjects of significant research and regulatory scrutiny, primarily focused on the more volatile, lower-molecular-weight compounds D4, D5, and D6. industrialchemicals.gov.aucosmethicallyactive.comcanada.ca These compounds are used in high volumes in personal care products and can be released to the environment through wastewater and volatilization. pjoes.comcosmethicallyactive.com Concerns have been raised about their persistence, potential for bioaccumulation, and long-range environmental transport. industrialchemicals.gov.auresearchgate.net

Cycloeicosasiloxane, tetracontamethyl-, as a much larger and consequently less volatile molecule, would have a significantly different environmental profile. Its vapor pressure is expected to be extremely low, minimizing its potential for atmospheric transport. silicones.eu Its water solubility would also be negligible. The primary route of environmental release would likely be associated with the degradation or disposal of products containing it.

From a sustainable chemistry perspective, a key challenge is the energy-intensive nature of silicone production and purification. digitellinc.com Future research will need to focus on developing more efficient, lower-energy catalytic processes for the synthesis of large macrocycles. mdpi.com A crucial area of research is the chemical recycling of silicone waste back to cyclic monomers, which can then be repolymerized. digitellinc.com Developing efficient depolymerization and purification methods for waste streams containing large macrocycles would be a significant step towards a circular economy for silicone materials.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing tetracontamethyl-cycloeicosasiloxane with high purity?

  • Methodological Answer : Synthesis should involve controlled hydrolysis and condensation of silane precursors under inert conditions (e.g., nitrogen atmosphere) to minimize cross-contamination. Gas chromatography (GC) with flame ionization detection (FID) is critical for purity assessment, using a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film) and helium carrier gas (1.0 mL/min). Post-synthesis purification via fractional distillation under reduced pressure (e.g., 0.1–1.0 mmHg) ensures removal of low-molecular-weight siloxane byproducts .

Q. How can researchers characterize the thermal stability of tetracontamethyl-cycloeicosasiloxane?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min, 25–800°C) coupled with differential scanning calorimetry (DSC) provides decomposition profiles. Pyrolysis-GC/MS (py-GC/MS) at 600°C can identify volatile degradation products. Cross-validation with Fourier-transform infrared spectroscopy (FTIR) ensures detection of structural changes (e.g., Si-O-Si bond cleavage) .

Q. What safety protocols are essential for handling tetracontamethyl-cycloeicosasiloxane in laboratory settings?

  • Methodological Answer : Use fume hoods for volatile emissions, nitrile gloves to prevent dermal exposure, and explosion-proof refrigerators for storage. Emergency protocols must include immediate ventilation for inhalation exposure and soap-water decontamination for skin contact. Regular training on chemical hygiene plans (CHPs) and Material Safety Data Sheet (MSDS) review is mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental fate data for tetracontamethyl-cycloeicosasiloxane?

  • Methodological Answer : Conduct systematic reviews integrating peer-reviewed literature (e.g., PubMed, Scopus) and gray literature (e.g., conference proceedings, dissertations) using Boolean search terms (e.g., "cycloeicosasiloxane AND degradation AND persistence"). Apply the COSMOS-E framework to assess study quality, focusing on exposure measurements, confounding variables, and statistical power. Meta-analyses should stratify data by environmental media (air, water, soil) and use random-effects models to account for heterogeneity .

Q. What advanced techniques are suitable for analyzing bioaccumulation potential in aquatic ecosystems?

  • Methodological Answer : Use isotope-labeled analogs (e.g., deuterated cycloeicosasiloxane) in controlled mesocosm studies. Quantify bioaccumulation factors (BAFs) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Validate results against quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite™) to predict partitioning coefficients (log Kow) and bioconcentration potential .

Q. How can experimental designs mitigate confounding variables in toxicity studies?

  • Methodological Answer : Implement randomized block designs with negative controls (e.g., solvent-only groups) and positive controls (e.g., known endocrine disruptors). Dose-response studies should use at least five concentrations (EC10–EC90) and include longitudinal endpoints (e.g., oxidative stress biomarkers, reproductive output). Statistical analysis via mixed-effects models accounts for intra- and inter-individual variability .

Q. What strategies ensure reproducibility in synthesizing functionalized cycloeicosasiloxane derivatives?

  • Methodological Answer : Optimize reaction conditions (solvent polarity, catalyst loading) using design of experiments (DoE) approaches, such as response surface methodology (RSM). Characterize intermediates via nuclear magnetic resonance (NMR) spectroscopy (¹H, ²⁹Si) and X-ray crystallography. Publish detailed protocols in open-access repositories (e.g., protocols.io ) with raw spectral data and crystallographic information files (CIFs) .

Methodological Considerations for Data Reporting

  • Data Presentation : Use tables to summarize physicochemical properties (e.g., boiling point, viscosity) with standard deviations from triplicate measurements.
  • Statistical Analysis : Report p-values, confidence intervals, and effect sizes for hypothesis testing. Use tools like R or Python for dose-response modeling .
  • Ethical Compliance : Adhere to ICMJE guidelines for chemical nomenclature, unit standardization (SI units), and conflict-of-interest disclosures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.